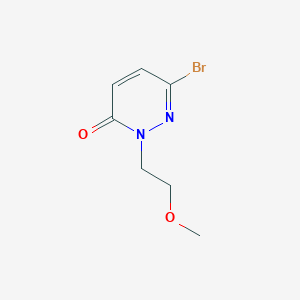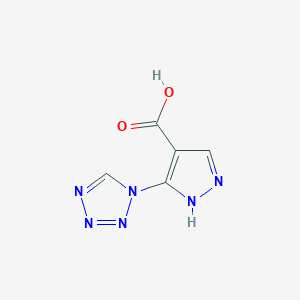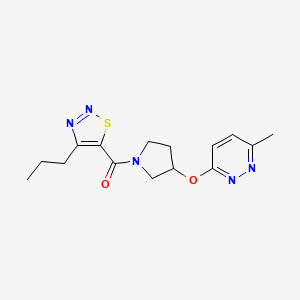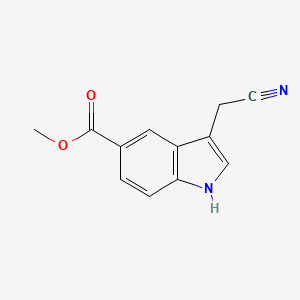![molecular formula C19H16Cl2N2O4S B2438243 2-(2,4-dichlorophénoxy)acétate de 2-morpholinobenzo[d]thiazol-6-yle CAS No. 953196-40-2](/img/structure/B2438243.png)
2-(2,4-dichlorophénoxy)acétate de 2-morpholinobenzo[d]thiazol-6-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a dichlorophenoxyacetate group
Applications De Recherche Scientifique
2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: The compound is studied for its herbicidal and pesticidal properties.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the dichlorophenoxyacetate group is attached via esterification reactions using 2,4-dichlorophenoxyacetic acid and suitable coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and dichlorophenoxy moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Mécanisme D'action
The mechanism of action of 2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or microbial growth. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and N-methylmorpholine have similar structural features and are used in various chemical applications.
Uniqueness
2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of the morpholine, benzothiazole, and dichlorophenoxyacetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-12-1-4-16(14(21)9-12)26-11-18(24)27-13-2-3-15-17(10-13)28-19(22-15)23-5-7-25-8-6-23/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRVKOJBJSMRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2438160.png)
![N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2438162.png)

![4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2438165.png)
![6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2438166.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2438171.png)
![3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2438173.png)

![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2438177.png)




![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2438183.png)
